molecular formula C5H14Cl2N2O B1377541 3-(2-Aminoethyl)azetidin-3-ol dihydrochloride CAS No. 1443979-67-6

3-(2-Aminoethyl)azetidin-3-ol dihydrochloride

Cat. No. B1377541
CAS RN: 1443979-67-6
M. Wt: 189.08 g/mol
InChI Key: AUVXGLIXZNDPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminoethyl)azetidin-3-ol dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O and a molecular weight of 189.08 g/mol . It is not intended for human or veterinary use and is used for research purposes.


Physical And Chemical Properties Analysis

3-(2-Aminoethyl)azetidin-3-ol dihydrochloride has a molecular weight of 189.08 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Reactivity : 3-(2-Aminoethyl)azetidin-3-ol dihydrochloride and related compounds demonstrate a range of reactivities beneficial for chemical synthesis. Azetidines and azetidin-2-ones, for instance, react with electrophiles and nucleophiles, leading to the formation of amides, alkenes, and amines. Their ring-opening reactions enable the synthesis of cyclic products like piperidines, pyrrolidines, and pyrroles. Moreover, azetidines serve as precursors for various heterocycles and β-lactams, which are further utilized to synthesize β-amino acids and other heterocyclic compounds (Singh et al., 2008). Additionally, novel synthesis routes for 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols from N-(omega-haloalkyl)-beta-lactams using lithium aluminum hydride have been developed, demonstrating the versatility of azetidine derivatives in synthesizing complex organic structures (D’hooghe et al., 2008).

Optimization in Industrial Processes : The compound has been used in the optimization of industrial processes, as seen in the development of a robust synthesis method for 1-benzylazetidin-3-ol, a precursor for azetidin-3-ol hydrochloride. This optimized process involves the use of cost-effective starting materials and aims at an efficient production method (Reddy et al., 2011).

Pharmacological Activities : Certain derivatives of azetidin-2-one, such as trihydroxy benzamido azetidin-2-one, exhibit notable antimicrobial and antitubercular activities, highlighting the potential of these compounds in therapeutic applications. These derivatives have shown promising results against various bacterial and fungal strains, suggesting their utility in addressing infectious diseases (Ilango & Arunkumar, 2011).

properties

IUPAC Name

3-(2-aminoethyl)azetidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c6-2-1-5(8)3-7-4-5;;/h7-8H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVXGLIXZNDPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CCN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)azetidin-3-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Aminoethyl)azetidin-3-ol dihydrochloride
Reactant of Route 2
3-(2-Aminoethyl)azetidin-3-ol dihydrochloride
Reactant of Route 3
3-(2-Aminoethyl)azetidin-3-ol dihydrochloride
Reactant of Route 4
3-(2-Aminoethyl)azetidin-3-ol dihydrochloride
Reactant of Route 5
3-(2-Aminoethyl)azetidin-3-ol dihydrochloride
Reactant of Route 6
3-(2-Aminoethyl)azetidin-3-ol dihydrochloride

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